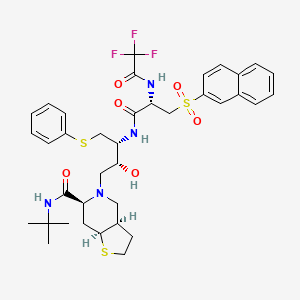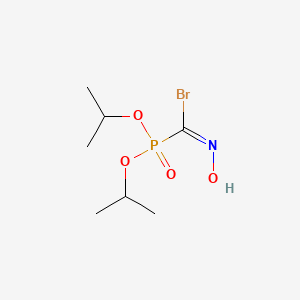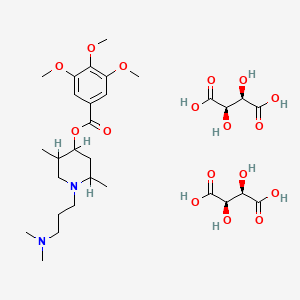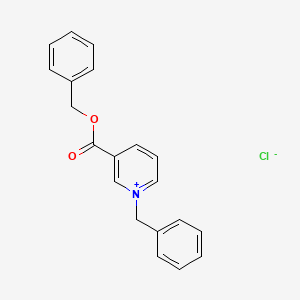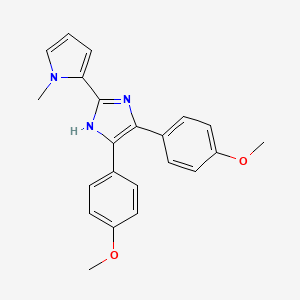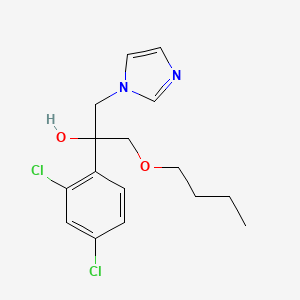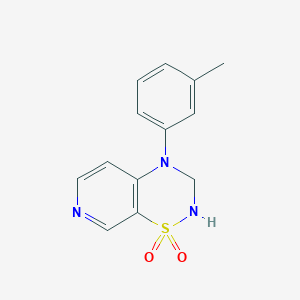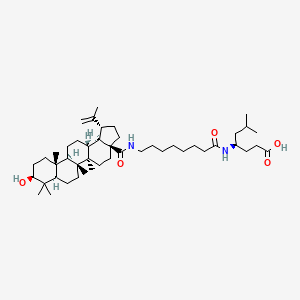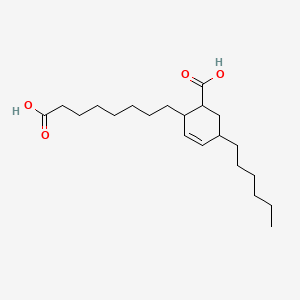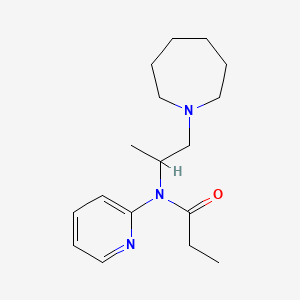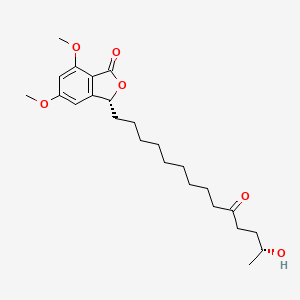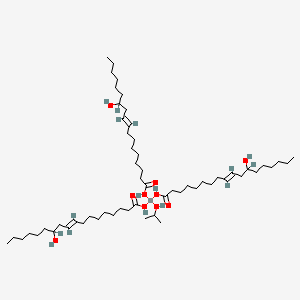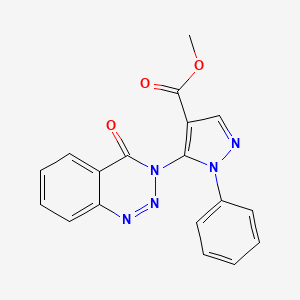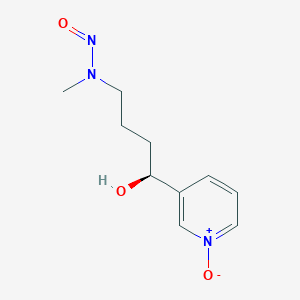
DB6S2J4Dzn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol, also known by its Unique Ingredient Identifier (UNII) DB6S2J4Dzn, is a compound with significant relevance in the field of tobacco-related carcinogenesis. This compound is a tobacco-specific nitrosamine, which is known for its potent carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol involves the nitrosation of nicotine derivatives. The reaction typically requires specific conditions such as acidic environments and nitrosating agents like sodium nitrite. The process involves the conversion of nicotine to its nitrosamine derivative through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in controlled laboratory settings for research purposes. The production process involves stringent safety measures to handle the toxic intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its corresponding N-oxide form.
Reduction: The compound can be reduced to its amine form under specific conditions.
Substitution: Various substitution reactions can occur, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the N-oxide derivative, the amine form, and various substituted pyridyl derivatives .
Aplicaciones Científicas De Investigación
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is primarily used in scientific research to study the mechanisms of tobacco-related carcinogenesis. It serves as a model compound to investigate the metabolic pathways and DNA adduct formation associated with tobacco-specific nitrosamines. Additionally, it is used in the development of chemopreventive agents and in the evaluation of their efficacy in preventing tobacco-induced cancers .
Mecanismo De Acción
The compound exerts its carcinogenic effects through metabolic activation. It undergoes α-hydroxylation to form reactive intermediates that can alkylate DNA, leading to mutations and cancer development. The primary molecular targets include DNA bases, which form adducts that disrupt normal cellular processes. The pathways involved in its activation include cytochrome P450 enzymes, which facilitate the hydroxylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another potent tobacco-specific nitrosamine with similar carcinogenic properties.
N’-Nitrosonornicotine (NNN): A related compound with similar metabolic pathways and carcinogenic effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is unique due to its specific structure, which includes an N-oxide group. This structural feature influences its reactivity and metabolic activation pathways, making it a valuable compound for studying the distinct mechanisms of tobacco-related carcinogenesis .
Propiedades
Número CAS |
762268-59-7 |
|---|---|
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-[(4S)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m0/s1 |
Clave InChI |
DKBKTKUNVONEGX-JTQLQIEISA-N |
SMILES isomérico |
CN(CCC[C@@H](C1=C[N+](=CC=C1)[O-])O)N=O |
SMILES canónico |
CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



